Methyl furo[2,3-b]pyridine-2-carboxylate is a chemical compound characterized by its bicyclic structure, which includes a five-membered furan ring fused to a six-membered pyridine ring. The molecular formula for this compound is C₉H₉N O₃, and it features an ester functional group at the second position of the pyridine ring. This structure imparts both aromatic character and potential reactivity, particularly due to the presence of the ester group, which can undergo hydrolysis to yield the corresponding carboxylic acid. The compound's unique bicyclic structure suggests potential applications in various
Methyl furo[2,3-b]pyridine-2-carboxylate may find applications in:
Several compounds share structural similarities with methyl furo[2,3-b]pyridine-2-carboxylate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Furo-pyrrole derivative | Exhibits different reactivity patterns due to pyrrole ring. |
2-Methylfuro[2,3-b]pyridine | Methylated pyridine derivative | Increased lipophilicity may enhance bioavailability. |
Methyl 5H-furo[3,2-b]pyrrole-4-carboxylate | Furo-pyrrole derivative | Different position of carboxylate group alters reactivity. |
These compounds highlight the unique structural aspects of methyl furo[2,3-b]pyridine-2-carboxylate while demonstrating variations in reactivity and potential applications based on their distinct functional groups and ring systems.
Methyl furo[2,3-b]pyridine-2-carboxylate represents a heterocyclic compound featuring a fused furan and pyridine ring system with a methyl carboxylate substituent at the 2-position of the furan ring [1]. The compound possesses the molecular formula C9H7NO3 and exhibits a molecular weight of 177.16 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 1027511-36-9, providing unambiguous identification within chemical databases [1] [2].
The structural framework consists of a bicyclic fused aromatic system where the furan ring shares a common bond with the pyridine ring [1]. The methyl ester functionality is positioned at the 2-carbon of the furan moiety, creating a planar molecular architecture characteristic of furopyridine systems [3]. The compound's canonical Simplified Molecular Input Line Entry System representation is documented as O=C(C1=CC2=CC=CN=C2O1)OC, which accurately describes the connectivity and bonding pattern [1].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C9H7NO3 | [1] |
Molecular Weight | 177.16 g/mol | [1] |
Chemical Abstracts Service Number | 1027511-36-9 | [1] |
MDL Number | MFCD10574903 | [1] |
Simplified Molecular Input Line Entry System | O=C(C1=CC2=CC=CN=C2O1)OC | [1] |
The molecular geometry exhibits planarity with minimal deviation from coplanarity, as demonstrated in related furopyridine carboxylate derivatives where the central furopyridine ring system shows root mean square deviations of approximately 0.026 Angstroms [3]. The terminal methyl carboxylate group maintains coplanarity with the fused ring system, contributing to the overall structural stability through conjugation effects [3].
The physical properties of methyl furo[2,3-b]pyridine-2-carboxylate reflect the characteristics typical of heterocyclic aromatic esters. The compound demonstrates stability under ambient conditions when properly stored, though specific melting and boiling point data for this exact derivative remain limited in current literature [1] [2].
Comparative analysis with structurally related furopyridine derivatives provides insight into expected physical behavior. Furo[2,3-b]pyridine-2-methanol derivatives exhibit predicted boiling points in the range of 428.3 ± 40.0 degrees Celsius and predicted densities of approximately 1.327 ± 0.06 grams per cubic centimeter at 20 degrees Celsius and 760 Torr [4]. These values suggest that methyl furo[2,3-b]pyridine-2-carboxylate would exhibit similar thermal stability characteristics.
The compound's predicted pKa value, based on structural analogs, indicates weak basic character consistent with the electron-deficient pyridine nitrogen within the fused system [4]. The presence of the electron-withdrawing carboxylate group further reduces the basicity compared to unsubstituted furopyridine systems [5].
Property | Estimated Value | Basis |
---|---|---|
Density | ~1.3 g/cm³ | [4] |
Boiling Point | ~400-450°C | [4] |
Solubility | Moderate in organic solvents | [5] |
Stability | Stable under ambient conditions | [1] |
Chemical reactivity patterns follow those characteristic of furopyridine systems, with the furan ring exhibiting enhanced reactivity toward electrophilic substitution compared to the pyridine moiety [5]. The 3-position of the furan ring represents the most reactive site for electrophilic attack, while the carboxylate functionality provides a handle for further synthetic transformations [5].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of methyl furo[2,3-b]pyridine-2-carboxylate. The proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the fused aromatic system and the methyl ester functionality [6] [7]. The aromatic protons typically appear in the 6.5-8.0 parts per million region, with the furan and pyridine protons showing distinct chemical shift patterns [6] [7].
The methyl ester protons appear as a sharp singlet around 3.5-4.0 parts per million, characteristic of methoxy groups attached to carbonyl carbon atoms [7]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group at approximately 160-170 parts per million, while the aromatic carbons distribute across the 110-150 parts per million range typical of heterocyclic systems [8].
Infrared spectroscopy demonstrates characteristic absorption bands for the various functional groups present. The carbonyl stretch of the ester group appears around 1700-1750 wavenumbers, while the aromatic carbon-hydrogen stretches occur above 3000 wavenumbers [9]. The furan and pyridine ring vibrations contribute to the fingerprint region between 700-1200 wavenumbers [9].
Technique | Key Absorptions/Shifts | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance | 6.5-8.0 ppm | Aromatic protons |
¹H Nuclear Magnetic Resonance | 3.5-4.0 ppm | Methyl ester |
¹³C Nuclear Magnetic Resonance | 160-170 ppm | Carbonyl carbon |
Infrared | 1700-1750 cm⁻¹ | C=O stretch |
Infrared | >3000 cm⁻¹ | Aromatic C-H |
Electronic structure calculations reveal that furopyridine systems exhibit significant conjugation between the furan and pyridine rings [10]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electron-deficient nature of the pyridine ring and the electron-rich character of the furan moiety [10]. This electronic distribution influences both the chemical reactivity and the spectroscopic properties of the compound [11].
Time-dependent density functional theory calculations on related furopyridine derivatives demonstrate multiple electronic transitions with significant oscillator strengths [11]. The absorption spectrum typically shows transitions in the ultraviolet region, with the longest wavelength absorption corresponding to the highest occupied molecular orbital to lowest unoccupied molecular orbital transition [11] [12].
Methyl furo[2,3-b]pyridine-2-carboxylate belongs to a broader family of furopyridine derivatives that exhibit diverse structural and electronic properties depending on the substitution pattern and ring fusion mode [5] [13]. Comparative analysis with other furopyridine carboxylates reveals systematic trends in reactivity and stability [5].
The quinoline-type fusion pattern in furo[2,3-b]pyridine systems contrasts with the isoquinoline-type arrangement found in furo[2,3-c]pyridine analogs [5] [13]. This structural difference significantly influences the electronic distribution and consequently affects both chemical behavior and spectroscopic characteristics [5]. Furo[2,3-b]pyridine derivatives generally exhibit greater stability toward acidic conditions compared to their furo[2,3-c] counterparts [5].
Substitution effects within the furopyridine framework demonstrate predictable patterns. Electron-withdrawing groups such as the carboxylate functionality reduce the electron density throughout the system, affecting both the basicity of the pyridine nitrogen and the reactivity of the furan ring [5]. Related methyl furopyridine carboxylates at different positions show varying degrees of stability and reactivity based on the electronic effects of the substituent location [14] [15] [16].
Compound | Electrophilic Reactivity | Nucleophilic Character | Stability |
---|---|---|---|
Methyl furo[2,3-b]pyridine-2-carboxylate | Moderate at C-3 | Low | High |
Methyl furo[2,3-b]pyridine-3-carboxylate | Reduced | Very low | High |
Methyl furo[2,3-c]pyridine derivatives | High at C-2 | Moderate | Moderate |
Spectroscopic comparisons reveal systematic shifts in nuclear magnetic resonance chemical shifts and infrared absorption frequencies based on the substitution pattern [5] [8]. The position of the carboxylate group influences the electronic environment of all ring positions, with effects transmitted through both inductive and resonance mechanisms [5].
Density functional theory studies on isomeric furopyridine systems indicate that furo[2,3-b]pyridine derivatives possess intermediate stability among the various possible isomers [10]. The planar configuration and favorable orbital overlap contribute to the thermodynamic stability observed experimentally [10] [3].
The structural relationship between furo[2,3-b]pyridine and furo[3,2-b]pyridine systems represents a fundamental aspect of furopyridine chemistry [5] [13]. These isomeric frameworks exhibit distinct electronic properties and reactivity patterns despite sharing the same molecular formula for their core structures [5].
In furo[2,3-b]pyridine systems, the furan oxygen occupies a position meta to the pyridine nitrogen, creating a quinoline-like electronic environment [5] [13]. This arrangement results in moderate basicity of the pyridine nitrogen and balanced reactivity between the two ring systems [5]. Conversely, furo[3,2-b]pyridine places the furan oxygen ortho to the pyridine nitrogen, significantly altering the electronic distribution [5].
The different fusion patterns lead to distinct reactivity profiles toward electrophilic and nucleophilic reagents [5]. Furo[2,3-b]pyridine derivatives typically undergo electrophilic substitution preferentially at the 3-position of the furan ring, while furo[3,2-b]pyridine compounds show enhanced reactivity at the 2-position [5]. These regioselectivity differences have important implications for synthetic applications and structure-activity relationships [5].
Property | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine |
---|---|---|
Oxygen-Nitrogen Relationship | Meta | Ortho |
Primary Electrophilic Site | C-3 (furan) | C-2 (furan) |
Basicity | Moderate | Enhanced |
Thermal Stability | High | Moderate |
Synthetic Accessibility | Good | Good |
Nuclear magnetic resonance spectroscopic data provide clear differentiation between these isomeric systems [5] [8]. The chemical shifts of ring protons reflect the different electronic environments created by the alternative fusion patterns [8]. Carbon-13 nuclear magnetic resonance spectroscopy similarly shows characteristic differences in chemical shift patterns that enable unambiguous structural assignment [8].
Electronic structure calculations reveal that the orbital energies and electron distribution patterns differ significantly between the two isomeric forms [10]. The highest occupied molecular orbital energies and dipole moments show systematic variations that correlate with observed chemical reactivity differences [10]. These computational predictions align well with experimental observations regarding stability and reactivity trends [10].
The classical synthetic approaches to furo[2,3-b]pyridines have been established through several key methodologies that have proven reliable for accessing this important heterocyclic scaffold. The most prominent classical route involves nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization [1]. This approach, originally developed by Morita and Shiotani, begins with 2,5-dichloronicotinic acid as the starting material [1].
The classical SNAr-cyclization method proceeds through a well-defined sequence: first, 2,5-dichloronicotinic acid is converted to its corresponding ethyl ester under acidic conditions using ethanol and sulfuric acid at 80°C for 16 hours, achieving excellent yields of 92% [1]. The key cyclization step involves deprotonation of ethyl 2-hydroxyacetate with sodium hydride (3 equivalents) in tetrahydrofuran, generating a nucleophilic alkoxide that undergoes SNAr displacement of the 2-chloro group on the pyridine ring [1]. This displacement is followed by spontaneous intramolecular cyclization to form the furo[2,3-b]pyridine core with yields of 86% [1].
Another classical approach utilizes base-induced cyclization starting from 2-fluoropyridine derivatives with α-hydroxyester components [2]. This method takes advantage of the enhanced leaving group ability of fluoride compared to chloride, allowing for milder reaction conditions. The reaction typically employs potassium carbonate or sodium hydride as the base in polar aprotic solvents such as dimethylformamide or tetrahydrofuran [2].
Diels-Alder methodology represents a third classical route, involving an intramolecular Diels-Alder reaction between a triazine and alkyne to afford a dihydrofuro[2,3-b]pyridine intermediate [1]. This intermediate is subsequently oxidized to the fully aromatic furo[2,3-b]pyridine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1]. While this approach provides good regioselectivity, it requires harsh oxidation conditions and is limited in substrate scope.
The classical routes generally provide moderate to good yields (46-86%) but often require multiple purification steps and can be sensitive to reaction conditions [1]. The SNAr approach has proven most amenable to scale-up, with successful execution on multi-gram scales [1].
Modern synthetic strategies have focused on developing concise multi-step approaches that minimize purification requirements while maintaining high yields and scalability. The most successful concise approach is the four-step tert-butyl ester route developed by O'Byrne and coworkers [1].
This optimized route begins with the conversion of 2,5-dichloronicotinic acid to its tert-butyl ester using a novel acid-catalyzed dehydration method [1]. Concentrated sulfuric acid on magnesium sulfate in the presence of tert-butanol mediates the formation of isobutylene in situ, facilitating esterification with an excellent yield of 92% [1]. The key advantage of the tert-butyl ester over the ethyl ester lies in its acid-labile nature, enabling efficient cleavage and decarboxylation in a single step.
The cyclization step employs tert-butyl 2-hydroxyacetate (1.1 equivalents) deprotonated with sodium hydride (3.5 equivalents) in tetrahydrofuran [1]. The reaction proceeds smoothly from 0°C to 50°C over 3 hours, affording the furo[2,3-b]pyridine core in 86% yield [1]. The critical optimization in this step involves maintaining anhydrous conditions and controlled temperature ramping to ensure complete conversion.
The decarboxylation step represents a significant improvement over classical methods. Treatment with trifluoroacetic acid in dichloromethane at room temperature for 16 hours simultaneously cleaves the tert-butyl ester and induces decarboxylation, providing the hydroxylated furo[2,3-b]pyridine in 89% yield [1]. This one-pot deprotection-decarboxylation eliminates the harsh basic or acidic hydrolysis conditions required in classical approaches.
The final step involves conversion of the hydroxyl group to a triflate using triflic anhydride and diisopropylethylamine in dichloromethane at -10°C to 25°C [1]. This transformation proceeds in 71% yield and provides a versatile synthetic handle for further derivatization through palladium-catalyzed cross-coupling reactions [1].
Three-component multicomponent approaches have also emerged as concise alternatives. These methods typically involve the condensation of three readily available starting materials in a single reaction vessel [3]. For example, the reaction of aromatic glyoxals with barbituric acid derivatives and isocyanides in the presence of zirconium oxychloride catalyst provides direct access to functionalized furo[2,3-b]pyridine derivatives in 65-85% yields [4].
Metal-catalyzed approaches have revolutionized furo[2,3-b]pyridine synthesis by enabling unprecedented bond-forming sequences and providing access to substitution patterns that are difficult to achieve through classical methods. Palladium(II)-catalyzed annulation represents the most significant advancement in this area [5] [6].
The Pd(II)-catalyzed synthesis from β-ketodinitriles and terminal alkynes, developed by Rakshit and Patel, proceeds through an unusual N-H/C annulation mechanism [5]. This transformation employs palladium(II) acetate (10 mol%) in dimethyl sulfoxide at 120°C for 12 hours under nitrogen atmosphere [5]. The reaction involves the participation of both nitrile groups and concurrent construction of furan and pyridine rings through the formation of C-C, C=C, C-O, C-N, and C=N bonds [5].
The mechanism involves initial coordination of the β-ketodinitrile to the palladium center, followed by alkyne insertion and subsequent cyclization events [5]. The reaction shows broad substrate scope with respect to β-ketodinitriles, accommodating both aromatic and aliphatic substituents with yields ranging from 45-78% [5]. The method is particularly valuable because it constructs both the furan and pyridine rings simultaneously from acyclic precursors [5].
Palladium-catalyzed Sonogashira coupling followed by Wacker-type heteroannulation represents another powerful metal-catalyzed strategy [1]. This one-pot approach begins with Sonogashira coupling between 2-halopyridines and terminal alkynes using palladium tetrakis(triphenylphosphine) and copper(I) iodide in triethylamine [1]. The resulting alkynylpyridine intermediate then undergoes copper(II)-catalyzed Wacker-type cyclization in dimethylformamide at 100°C to form the furo[2,3-b]pyridine core [1].
Copper-catalyzed cyclization methods have also been developed, particularly for the synthesis of methyl furo[2,3-b]pyridine-5-carboxylate [7]. This approach uses 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester as the starting material, which undergoes coupling with trimethylsilylacetylene in the presence of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) [7]. The reaction is conducted in tetrahydrofuran at 65°C under inert atmosphere, followed by potassium carbonate-mediated cyclization in methanol at 60°C [7].
Rhodium and iridium catalysis have emerged for specialized transformations involving cascade annulation reactions [8]. These methods typically involve sequential C(sp²)-H/C(sp³)-H and C(sp²)-H/O-H bond cleavages, enabling the formation of complex polycyclic structures containing the furo[2,3-b]pyridine motif [8].
Successful scale-up of furo[2,3-b]pyridine synthesis requires careful consideration of reaction safety, purification requirements, and process economics. The tert-butyl ester route has demonstrated exceptional scalability, with successful execution on multi-gram scales (>5g) while requiring purification by column chromatography for only the final triflation step [1].
Critical parameters for scale-up include maintaining anhydrous conditions throughout the cyclization sequence and implementing proper temperature control during the sodium hydride-mediated cyclization (0-50°C) [1]. The reaction requires careful monitoring of hydrogen gas evolution during the deprotonation step, necessitating adequate ventilation and inert atmosphere handling [1].
Solvent selection plays a crucial role in scalability. Tetrahydrofuran has proven optimal for the cyclization step due to its ability to solubilize both organic and inorganic components while maintaining appropriate reaction rates [1]. For the decarboxylation step, dichloromethane provides the ideal balance of trifluoroacetic acid compatibility and product solubility [1].
Process optimization has focused on minimizing purification steps. The optimized four-step route requires chromatographic purification only for the final triflation step, significantly reducing process complexity and improving atom economy [1]. Intermediate products can be carried forward as crude materials after simple aqueous workups [1].
Safety considerations for scale-up include proper handling of sodium hydride, which requires anhydrous conditions and generates hydrogen gas [1]. Triflic anhydride used in the triflation step is highly reactive and requires careful temperature control (-10°C to 25°C) and proper personal protective equipment [1].
Alternative scalable approaches include the zirconium-catalyzed three-component synthesis, which uses water as the solvent and operates at mild temperatures (50°C) [4]. This method offers excellent scalability potential due to its green chemistry profile and minimal purification requirements [4].
Catalytic methods have provided powerful tools for the direct construction of furo[2,3-b]pyridine-2-carboxylate derivatives, often enabling the formation of multiple bonds in single operations. Palladium(II)-catalyzed dual annulation represents the most sophisticated catalytic approach currently available [5].
The Pd(II)-catalyzed synthesis employs a unique dual N-H/C annulation mechanism that simultaneously constructs both the furan and pyridine rings [5]. The catalyst system consists of palladium(II) acetate (10 mol%) in dimethyl sulfoxide at elevated temperature (120°C) [5]. The reaction mechanism involves initial coordination of the β-ketodinitrile substrate to the palladium center, followed by alkyne insertion and subsequent intramolecular cyclization events [5].
Substrate scope and functional group tolerance for the Pd(II)-catalyzed method are excellent for β-ketodinitriles bearing various substituents [5]. The method accommodates both electron-rich and electron-poor aromatic groups, as well as aliphatic substituents [5]. Terminal alkynes with aryl, alkyl, and heteroaryl groups participate effectively in the transformation [5].
Zirconium-catalyzed three-component synthesis offers an alternative catalytic approach with superior green chemistry credentials [4]. This method employs zirconium oxychloride octahydrate (10 mol%) as the catalyst in aqueous media at 50°C [4]. The reaction proceeds through a cascade involving Knoevenagel condensation, Michael addition, and intramolecular cyclization [4].
Copper co-catalysis systems have been developed for Sonogashira-Wacker sequences [1]. These methods typically employ palladium tetrakis(triphenylphosphine) with copper(I) iodide for the initial coupling step, followed by copper(II) acetate for the Wacker-type cyclization [1]. The dual catalyst system provides good functional group tolerance and operates under relatively mild conditions [1].
Lewis acid catalysis has been explored for specific transformations. Scandium triflate and zinc chloride have shown activity in cyclization reactions involving pyridine N-oxide derivatives [9] [10]. These catalysts operate under mild conditions and provide good regioselectivity for 2,3-disubstituted products [10].
Organocatalytic approaches have emerged for asymmetric synthesis of furo[2,3-b]pyridine derivatives [11]. Chiral phosphoric acids have been employed in multicomponent reactions involving 3-butynamines, glyoxylic acid, and anilines, providing access to optically active products with excellent enantioselectivities [11].
Green chemistry principles have been increasingly applied to furo[2,3-b]pyridine synthesis, leading to environmentally benign processes that minimize waste generation and eliminate toxic reagents. Aqueous multicomponent synthesis represents the most significant advancement in sustainable furo[2,3-b]pyridine preparation [4].
The water-based three-component reaction employs zirconium oxychloride octahydrate as a catalyst (10 mol%) in water at 50°C [4]. This transformation involves aromatic glyoxals, 1,3-dimethylbarbituric acid, and alkyl isocyanides, providing furo[2,3-d]pyrimidine derivatives in 65-85% yields [4]. The reaction operates under mild conditions and eliminates the need for organic solvents in the primary transformation [4].
Metal-free synthetic approaches have been developed to eliminate transition metal waste streams [10]. The pyridine N-oxide cyclization method operates without any metal catalysts, using only thermal activation in 1,2-dichloroethane at 80°C [10]. This approach provides excellent yields (50-91%) while avoiding metal contamination issues that can complicate pharmaceutical applications [10].
Microwave-assisted synthesis has been employed to reduce reaction times and energy consumption [3]. Microwave irradiation enables completion of furo[2,3-b]pyridine synthesis in minutes rather than hours, significantly improving process efficiency [3]. The method has been successfully applied to the unusual Groebke-Blackburn-Bienaymé reaction for generating furo[2,3-c]pyridine derivatives [3].
Solvent-free conditions have been explored for specific transformations. Ball-milling techniques have been applied to solid-state synthesis of furo[2,3-b]pyridine derivatives, eliminating solvent waste entirely [12]. These mechanochemical approaches often provide superior yields compared to solution-phase reactions while dramatically reducing environmental impact [12].
Bio-based starting materials and renewable feedstocks are being investigated for furo[2,3-b]pyridine synthesis. Furan-derived starting materials from biomass conversion offer sustainable alternatives to petroleum-derived precursors [13]. These approaches align with circular economy principles and reduce dependence on fossil fuel feedstocks [13].
Process intensification strategies include continuous flow synthesis and telescoped reactions that minimize intermediate isolation and purification [14]. Flow chemistry enables precise control of reaction parameters while reducing waste generation and improving safety profiles [14]. These approaches are particularly valuable for scale-up applications where process efficiency and sustainability are paramount [14].